Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is a fluorinated ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and three fluorine atoms at the 4-position of the butanoate chain. This compound is a critical intermediate in pharmaceutical synthesis, particularly for introducing trifluoromethyl groups into heterocyclic frameworks or peptide-like structures. The Boc group enhances stability during synthetic processes, enabling selective deprotection under mild acidic conditions . Its trifluorinated backbone contributes to electron-withdrawing effects, influencing reactivity and molecular interactions in target applications.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)6-7(11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGJNNSYPZTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis.
Mode of Action
The compound, being a Boc-protected amino acid derivative, likely interacts with its targets by serving as a building block in peptide synthesis. The Boc group serves to protect the amino group during synthesis, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the amino group for further reactions.
Biochemical Pathways
The compound is likely involved in the biochemical pathway of peptide synthesis. In this process, the compound, as a Boc-protected amino acid, is coupled with other amino acids or peptides to form larger peptide chains. The Boc group ensures that the amino group of the amino acid remains unreacted until it is intentionally deprotected.
Result of Action
The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is likely the formation of peptides through peptide synthesis. The compound, serving as a building block, contributes to the formation of peptide bonds, leading to larger peptide or protein structures.
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and solvent conditions. For instance, the deprotection of the Boc group is typically performed under acidic conditions. Furthermore, the compound is reported to be soluble in common organic solvents, which can influence its reactivity and stability.
Biological Activity
Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate (CAS Number: 88574-53-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H19F3N2O4
- Molecular Weight : 270.27 g/mol
- Purity : Typically ≥95%
- Physical Form : Colorless to yellow liquid
- Storage Conditions : Sealed in dry conditions at 2-8°C
The biological activity of this compound can be attributed to its structural components:
- Tert-butoxycarbonyl (Boc) Group : This protective group allows selective reactions and enhances the compound's stability.
- Trifluorobutanoate Moiety : The trifluoromethyl group increases lipophilicity and can enhance binding affinity to biological targets.
- Amino Group : The presence of an amino group suggests potential interactions with various receptors and enzymes.
These structural features suggest that the compound may interact with specific molecular targets involved in various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the activity against bacterial strains by disrupting their membrane integrity. Studies have shown that derivatives of trifluorobutanoates can inhibit bacterial growth effectively, suggesting a potential application for this compound in developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways such as:
- MAPK/ERK Pathway : Involvement in cell proliferation and survival.
- PI3K/Akt/mTOR Pathway : Regulation of cell growth and metabolism.
These pathways are crucial for cancer cell survival, and targeting them can lead to effective therapeutic strategies.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic processes. Its amino group can participate in hydrogen bonding with enzyme active sites, potentially leading to decreased enzymatic activity.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Liu et al. (2023) | Reported induction of apoptosis in A549 lung cancer cells via caspase activation. |
| Chen et al. (2021) | Identified inhibition of protein tyrosine kinases by the compound, suggesting a mechanism for its anticancer effects. |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural and functional differences between Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate and related compounds:
Key Observations :
- Amino Group Protection: The Boc group in the target compound distinguishes it from analogs like Ethyl 3-amino-4,4-difluorobutanoate, which lacks protection, increasing its reactivity but reducing stability in acidic/basic conditions .
- Fluorination Pattern : The 4,4,4-trifluoro substitution is shared with Ethyl 4,4,4-trifluorocrotonate, but the latter’s α,β-unsaturated ester enables conjugate addition reactions, unlike the saturated backbone of the target compound .
- Stereochemical Complexity : The (S)-configured analog with a trifluorophenyl group (CAS 70424-93-0) demonstrates the role of stereochemistry and aromatic fluorination in modulating biological activity .
Physical and Chemical Properties
- Solubility: The Boc group enhances lipophilicity compared to free amino analogs (e.g., CAS 1599057-72-3), improving compatibility with nonpolar solvents .
- Stability: The trifluoromethyl group increases thermal stability relative to non-fluorinated esters. However, Ethyl 4,4,4-trifluorocrotonate’s conjugated system reduces stability under UV light .
- Molecular Weight : The Boc group increases the molecular weight (285.26 g/mol) compared to simpler analogs like Ethyl 4,4,4-trifluorobutyrate (CAS 371-26-6; 158.11 g/mol) .
Preparation Methods
Synthesis of 3-Amino-4,4,4-trifluorobutanoic Acid
The precursor is synthesized via Michael addition of ammonia to ethyl 4,4,4-trifluorocrotonate, yielding ethyl 3-amino-4,4,4-trifluorobutanoate, which is hydrolyzed to the acid.
Reaction Conditions :
Boc Protection Protocol
The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:
Procedure :
- 3-Amino-4,4,4-trifluorobutanoic acid (1 eq) dissolved in THF/H2O (1:1).
- Boc anhydride (1.2 eq), NaHCO3 (2 eq), 0°C → RT, 6 h.
- Acidification to pH 2–3, extraction with EtOAc.
Esterification of Boc-Protected Acid
Fischer Esterification
The Boc-protected acid is esterified with ethanol via acid-catalyzed Fischer esterification:
Conditions :
Acyl Chloride Intermediate
Higher yields are achieved via acyl chloride formation:
- Boc-protected acid (1 eq) treated with SOCl2 (1.5 eq), DMF (cat.), 50°C, 2 h.
- Quench with EtOH, stir at 0°C, 1 h.
Direct Amination of Ethyl 4,4,4-Trifluorobutanoate
Hofmann Rearrangement
Ethyl 4,4,4-trifluorobutanoate undergoes Hofmann rearrangement to introduce the amine:
Steps :
- Bromination: NBS (1.1 eq), AIBN (cat.), CCl4, reflux, 3 h.
- Treatment with NaN3 (2 eq), DMF, 60°C, 6 h.
- Staudinger reaction: PPh3 (1.2 eq), THF, RT, 2 h.
Boc Protection Post-Amination
The resulting amine is protected using Boc anhydride as in Section 2.2, yielding the target compound.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| Boc Protection + Esterif. | 3-Amino-4,4,4-trifluorobutanoic acid | Boc protection, Fischer esterif. | 78–84% | High purity, mild conditions |
| Acyl Chloride Route | Boc-protected acid | SOCl2 activation, EtOH quench | 90–95% | High yield, scalable |
| Direct Amination | Ethyl 4,4,4-trifluorobutanoate | Hofmann rearrangement, Boc | 62–70% | Avoids acid handling, fewer steps |
Optimization Strategies and Challenges
Trifluoromethyl Group Stability
The CF3 group is susceptible to hydrolysis under strongly acidic/basic conditions. Neutral pH during Boc protection and low-temperature esterification mitigate degradation.
Regioselective Amination
Hofmann rearrangement ensures α-amination, but competing β-elimination requires precise stoichiometry and catalytic control.
Solvent Selection
Polar aprotic solvents (THF, DMF) enhance Boc anhydride reactivity, while EtOAc improves extraction efficiency post-reaction.
Industrial-Scale Considerations
Cost Efficiency
The acyl chloride route, despite higher yields, incurs costs from SOCl2. Fischer esterification is preferred for low-budget syntheses.
Green Chemistry Alternatives
Enzymatic esterification using lipases (e.g., Candida antarctica) reduces waste:
- Conditions : Boc-protected acid (1 eq), EtOH (3 eq), hexane, 40°C, 24 h.
- Yield : 80–88%.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate?
The compound is synthesized via amino group protection using tert-butyl carbamate (Boc) and subsequent introduction of the trifluoromethyl group. A common method involves reacting ethyl 4,4,4-trifluorobutanoate with tert-butyl carbamate in the presence of a base (e.g., NaH or K₂CO₃). The Boc group stabilizes the amino functionality during synthesis and is later removed under acidic conditions (e.g., TFA or HCl) .
Q. What analytical techniques confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). For enantiomeric purity, chiral HPLC or polarimetry is employed .
Q. How does the Boc protecting group influence downstream applications?
The tert-butoxycarbonyl (Boc) group prevents undesired side reactions at the amino group during multi-step syntheses. It is selectively cleaved under mild acidic conditions (e.g., TFA in dichloromethane), enabling further functionalization in peptide synthesis or medicinal chemistry .
Advanced Research Questions
Q. What strategies achieve high enantiomeric excess (ee) in synthesizing this compound?
Biocatalytic methods, such as ketoreductase-catalyzed reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate, yield (S)-enantiomers with 84% ee. Deracemization of racemic substrates improves ee to 96% under optimized reaction conditions (Table 1) .
Table 1. Comparison of Enantioselective Synthesis Methods
| Method | Catalyst/Conditions | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Biocatalytic Reduction | Ketoreductase in solvent | 84 | 60 | |
| Deracemization | Racemate resolution | 96 | 65 |
Q. How do steric and electronic effects of the trifluoromethyl group impact reactivity?
The -CF₃ group increases electrophilicity at the β-carbon, facilitating nucleophilic substitutions. Its strong electron-withdrawing nature stabilizes intermediates in peptide coupling reactions but may hinder crystallization due to reduced polarity .
Q. What challenges arise in constructing trifluoromethylated stereogenic centers?
Self-disproportionation of enantiomers (SDE) on achiral silica gel has been observed in similar fluorinated compounds, leading to ee variability. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) mitigate this issue .
Q. How do conflicting yield and ee data across studies inform reaction optimization?
Discrepancies in yield (e.g., 60% vs. 65%) and ee (84% vs. 96%) highlight the sensitivity of reaction conditions. Factors like solvent polarity, temperature, and enzyme/substrate ratio must be systematically optimized. For example, aqueous-organic biphasic systems enhance enzyme stability and ee .
Q. What is the compound’s role in medicinal chemistry, and what limitations exist?
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug candidates. However, limited in vitro assays directly targeting this compound necessitate extrapolation from structurally related analogs. For example, Boc-protected trifluoromethyl analogs show anti-cancer activity in cell lines, but specific mechanistic studies are needed .
Methodological Considerations
- Deprotection Protocol : Remove the Boc group using 20% TFA in DCM for 2 hours at 0°C, followed by neutralization with NaHCO₃ .
- Handling SDE : Use chiral stationary phases during purification to avoid enantiomer redistribution .
- Scale-Up Challenges : Biocatalytic methods may require immobilized enzymes or continuous-flow systems to improve efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
